molecular formula C9H6BrClO B2728214 4-Bromo-7-chloro-1-indanone CAS No. 1260013-03-3

4-Bromo-7-chloro-1-indanone

Cat. No. B2728214
CAS RN: 1260013-03-3
M. Wt: 245.5
InChI Key: MILQBZVMFHXNNO-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1-indanone is a chemical compound with the molecular formula C9H6BrClO . It is a derivative of indanone, which is a type of ketone . It is used in various chemical reactions and has potential applications in the field of medicine and agriculture .


Synthesis Analysis

The synthesis of 4-chloro-1-indanone, a related compound, has been investigated in several studies . The process typically involves the bromination of the compound under various conditions, which occurs in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon ring structure with a bromine atom attached at the 4th position and a chlorine atom at the 7th position . The compound also contains a ketone functional group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics . It can also be used to synthesize 1,4-dihydroindeno [1,2-c]pyrazoles as KDR kinase inhibitors .


Physical And Chemical Properties Analysis

This compound appears as a crystalline powder . It has a melting point range of 94°C to 98°C . The average mass of the compound is 245.500 Da, and its monoisotopic mass is 243.929047 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Bromination and Synthesis : A study by Jasouri et al. (2010) explored the selective bromination of 4-chloro-1-indanone and its subsequent reactions. Bromination under various conditions led to the production of mono- and dibromo derivatives. These derivatives were further utilized in synthesis reactions, showcasing the compound's utility in creating complex molecules (Jasouri et al., 2010).

  • Precursor for Carbon Nanotube Templates : Another significant application involves the use of 4-bromo-1-indanone as a precursor in the synthesis of a basket-shaped hydrocarbon, which could serve as a template for carbon [6,6]nanotubes. This demonstrates the compound's potential in nanotechnology and materials science (Cui et al., 2010).

Materials Science and Polymer Research

  • Polymer Solar Cells : In the field of materials science, 4-Bromo-7-chloro-1-indanone has been utilized in the development of polymer solar cells. Wan et al. (2020) synthesized a dihalogenated 1,1-dicyanomethylene-3-indanone derivative using this compound. The resulting materials exhibited promising properties for use in polymer solar cells, indicating the potential of this compound in renewable energy technologies (Wan et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

  • White Light Generation in OLEDs : Tang et al. (2011) demonstrated the use of 7-hydroxy-1-indanone derivatives, chemically modified from this compound, for white light generation in a single excited-state intramolecular proton transfer (ESIPT) system. This application highlights the compound's relevance in the development of advanced lighting and display technologies (Tang et al., 2011).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical attention .

Future Directions

The future directions for the use of 4-Bromo-7-chloro-1-indanone could involve further exploration of its potential applications in medicine and agriculture, given the biological activity of related 1-indanone derivatives . More research could also be conducted to optimize its synthesis and understand its mechanism of action .

properties

IUPAC Name

4-bromo-7-chloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILQBZVMFHXNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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